2-{2-[(2-Methylpentan-3-yl)amino]ethoxy}ethan-1-ol

Catalog No.
S13798548
CAS No.
M.F
C10H23NO2
M. Wt
189.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-[(2-Methylpentan-3-yl)amino]ethoxy}ethan-1-ol

Product Name

2-{2-[(2-Methylpentan-3-yl)amino]ethoxy}ethan-1-ol

IUPAC Name

2-[2-(2-methylpentan-3-ylamino)ethoxy]ethanol

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

InChI

InChI=1S/C10H23NO2/c1-4-10(9(2)3)11-5-7-13-8-6-12/h9-12H,4-8H2,1-3H3

InChI Key

MVYZIABHJNKYKS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NCCOCCO

  • Oxidation: The compound can be oxidized to form aldehydes or ketones using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can yield corresponding amines or alcohol derivatives through reducing agents like lithium aluminum hydride.
  • Substitution: The amino group may engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

The reactions typically involve:

  • Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
  • Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
  • Substitution: Alkyl halides, Acyl chlorides.

Major Products Formed

The outcomes of these reactions include:

  • Oxidation Products: Aldehydes, Ketones
  • Reduction Products: Amines, Alcohols
  • Substitution Products: Various substituted derivatives depending on the reactants used.

The biological activity of 2-{2-[(2-Methylpentan-3-yl)amino]ethoxy}ethan-1-ol is linked to its ability to interact with specific enzymes or receptors in biological systems. This interaction can modulate the activity of these targets, potentially influencing cellular signaling pathways and physiological responses. Research indicates that compounds with similar structures may exhibit significant effects on metabolic pathways and gene expression.

Synthetic Routes

The synthesis of 2-{2-[(2-Methylpentan-3-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-methylpentan-3-amine with ethylene oxide. This reaction is facilitated by a strong base such as sodium hydroxide under controlled conditions, often at elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In industrial settings, large-scale reactors are employed for continuous production. The process is optimized for yield and purity, utilizing advanced separation techniques such as distillation and chromatography to isolate the final product efficiently.

2-{2-[(2-Methylpentan-3-yl)amino]ethoxy}ethan-1-ol has diverse applications across various fields:

  • Chemistry: Serves as a reagent in organic synthesis and as an intermediate in producing more complex molecules.
  • Biology: Used in biochemical pathway studies and as a probe in molecular biology experiments.
  • Medicine: Investigated for potential therapeutic properties and as a building block in pharmaceutical synthesis.
  • Industry: Employed in producing specialty chemicals and components for various industrial formulations.

The interaction studies involving 2-{2-[(2-Methylpentan-3-yl)amino]ethoxy}ethan-1-ol focus on its binding affinity to specific molecular targets. These studies reveal how the compound modulates enzyme activities or receptor functions, providing insights into its potential therapeutic applications. Understanding these interactions is crucial for developing new drugs or biochemical tools that leverage this compound's unique properties.

Similar Compounds

Several compounds share structural similarities with 2-{2-[(2-Methylpentan-3-yl)amino]ethoxy}ethan-1-ol:

  • 2-{2-[(3-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol
    • Molecular Formula: C10H23NO2C_{10}H_{23}NO_2
    • Notable for its similar amino and ethoxy groups but differs in the alkyl chain structure.
  • 2-{2-[5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol
    • Features a brominated pyridine ring which alters its reactivity and potential applications.
  • 1-Amino-3,6,9-trioxaundecane
    • A polyether compound that provides different solubility and reactivity characteristics.
  • 2-{2-[Methylamino]ethoxy}ethanol
    • A simpler structure that lacks the branched alkyl chain, affecting its biological activity.

Uniqueness

The uniqueness of 2-{2-[(2-Methylpentan-3-yl)amino]ethoxy}ethan-1-ol lies in its specific combination of an amino group and a branched alkyl chain. This configuration enhances its reactivity profile compared to similar compounds, making it particularly valuable in both research and industrial applications. Its structural features allow for a wide range of modifications that can lead to novel derivatives with distinct properties.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.172878976 g/mol

Monoisotopic Mass

189.172878976 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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